molecular formula C19H14O3 B11837740 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid CAS No. 86785-12-8

3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid

Cat. No.: B11837740
CAS No.: 86785-12-8
M. Wt: 290.3 g/mol
InChI Key: YTIODIXTUPNVSG-UHFFFAOYSA-N
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Description

2-(1-Naphthoyl)-3-methylbenzoic acid is an organic compound that features a naphthalene ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthoyl)-3-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 1-naphthoyl chloride and 3-methylbenzoic acid as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(1-Naphthoyl)-3-methylbenzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthoyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(1-Naphthoyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Naphthoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: Similar in structure but lacks the methyl group on the benzoic acid moiety.

    2-Naphthol: Contains a hydroxyl group instead of a carboxyl group.

    JWH-018: A synthetic cannabinoid with a naphthoyl group attached to an indole ring.

Uniqueness

2-(1-Naphthoyl)-3-methylbenzoic acid is unique due to the presence of both a naphthalene ring and a methyl-substituted benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

86785-12-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3-methyl-2-(naphthalene-1-carbonyl)benzoic acid

InChI

InChI=1S/C19H14O3/c1-12-6-4-11-16(19(21)22)17(12)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22)

InChI Key

YTIODIXTUPNVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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